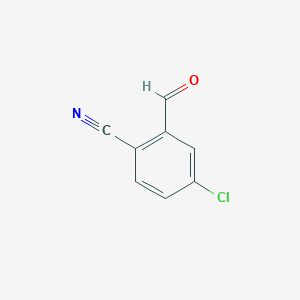

4-Chloro-2-formylbenzonitrile

Description

Significance of Aryl Nitriles and Formyl-Substituted Benzonitriles in Organic Chemistry

Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of significant interest to synthetic chemists. fiveable.mecolab.ws The nitrile group's unique reactivity makes it a valuable precursor for a variety of other functional groups, including amines, carboxylic acids, and ketones. numberanalytics.comfiveable.me This versatility allows for the construction of highly functionalized molecules and heterocyclic compounds. colab.ws Aryl nitriles also play a crucial role in materials science and medicinal chemistry, serving as key components in the development of new materials and therapeutic agents. numberanalytics.comnih.gov

Formyl-substituted benzonitriles, which possess both an aldehyde (-CHO) and a nitrile group on a benzene (B151609) ring, are particularly useful starting materials for cascade reactions, leading to the efficient synthesis of diverse heterocyclic structures. researchgate.net The presence of these two reactive groups allows for a wide range of chemical transformations, making them valuable intermediates in organic synthesis.

Role of 4-Chloro-2-formylbenzonitrile as a Versatile Synthetic Intermediate in Advanced Chemical Syntheses

This compound stands out as a highly versatile synthetic intermediate due to its specific substitution pattern. The chlorine atom at the 4-position and the formyl and nitrile groups at the 2- and 1-positions, respectively, provide multiple reaction sites for chemists to exploit. This arrangement allows for the strategic and sequential modification of the molecule, enabling the construction of complex molecular architectures that would be challenging to assemble through other means. Its utility is demonstrated in the synthesis of a wide array of compounds, from pharmaceuticals to functional materials.

Overview of Current Research Domains and Applications of this compound

Current research involving this compound spans several key scientific domains:

Medicinal Chemistry: The compound is a crucial intermediate in the synthesis of various biologically active molecules. For instance, it is a building block for kinase inhibitors, which are a significant class of drugs used in cancer therapy. It is also utilized in the preparation of agents targeting other biological pathways.

Materials Science: Researchers are exploring the use of this compound in the development of novel organic materials. Its rigid structure and reactive functional groups make it a candidate for creating polymers and other materials with specific electronic or optical properties.

Agrochemicals: The structural motifs derived from this compound are being investigated for their potential as active ingredients in new pesticides and herbicides.

Scope of the Academic Review Focusing on this compound

This review will provide a comprehensive overview of the chemical synthesis, characterization, and reactivity of this compound. It will delve into its specific applications in the fields of medicinal chemistry, materials science, and agrochemicals, supported by detailed research findings and data tables. The focus will be strictly on the scientific and technical aspects of the compound, excluding any information on dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJXTELCSQYYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604777 | |

| Record name | 4-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-89-9 | |

| Record name | 4-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 Formylbenzonitrile and Analogues

Established Synthetic Pathways to 4-Chloro-2-formylbenzonitrile

Discussion of Precursor Selection and Strategic Functionalization

The choice of starting material is a critical first step in the synthesis of this compound. Common precursors include 4-chlorobenzonitrile (B146240), which would then require formylation, or 2-formylbenzonitrile, which would need to be chlorinated. Another approach involves starting with a precursor that already contains one of the desired functional groups and then introducing the second. For instance, 4-chloro-2-methylbenzonitrile (B1345701) can be a precursor, with the methyl group being subsequently oxidized to a formyl group. The reactivity of the aromatic ring, influenced by the existing substituents, plays a key role in determining the conditions required for the subsequent functionalization steps.

The synthesis of related benzonitriles often provides insights into potential routes for this compound. For example, the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) starts from 4-formylbenzonitrile. orgsyn.org This highlights the utility of a formyl-substituted benzonitrile (B105546) as a key intermediate.

Comparative Analysis of Chlorination and Formylation Strategies

Chlorination: The introduction of a chlorine atom onto the benzonitrile ring can be achieved through various methods. Direct chlorination using chlorine gas with a Lewis acid catalyst is a common approach. However, this can sometimes lead to issues with regioselectivity, resulting in a mixture of isomers. Alternative chlorinating agents and catalytic systems are continuously being explored to improve the selectivity and yield of the desired 4-chloro isomer.

Formylation: The introduction of the formyl group (an aldehyde) can be accomplished through several established methods. The Vilsmeier-Haack reaction is a widely used method for formylating aromatic compounds. This reaction typically employs a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride. google.com Another approach is the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. researchgate.net The choice of formylation method depends on the specific substrate and the desired reaction conditions.

The order of these functionalization steps is a crucial strategic decision. For instance, formylating 4-chlorobenzonitrile directly might be challenging due to the deactivating nature of both the chloro and cyano groups. Conversely, chlorinating 2-formylbenzonitrile might lead to oxidation of the aldehyde group under harsh chlorination conditions. Therefore, a multi-step synthesis involving protecting groups or starting from a more suitable precursor is often necessary.

Advanced Synthetic Approaches and Innovations for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of benzonitriles and their derivatives. orgsyn.orgresearchgate.netnrao.edu

Catalytic Systems and Reaction Conditions in Benzonitrile Synthesis

Modern synthetic methods increasingly rely on sophisticated catalytic systems to achieve high yields and selectivity. For the synthesis of benzonitriles, transition metal catalysts, particularly palladium-based catalysts, have shown significant promise in cross-coupling reactions. orgsyn.orgresearchgate.net For example, the cyanation of aryl halides using a cyanide source and a palladium catalyst is a powerful method for introducing the nitrile group.

The reaction conditions, including the choice of solvent, temperature, and catalyst loading, are critical parameters that are optimized to maximize the yield of the desired product. For instance, in the synthesis of 4-(2,2-difluorovinyl)benzonitrile, the reaction is carried out in dry N,N-dimethylformamide (DMF) at an elevated temperature. orgsyn.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and more energy-efficient processes.

One notable development is the use of ionic liquids as recyclable reaction media and catalysts in the synthesis of benzonitriles. researchgate.netrsc.orgrsc.orgsemanticscholar.org For example, a green synthetic route for benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.orgrsc.orgsemanticscholar.org This approach offers high yields and allows for the easy recovery and reuse of the ionic liquid. researchgate.netrsc.orgrsc.orgsemanticscholar.org Such methodologies could potentially be adapted for the synthesis of this compound, leading to a more sustainable manufacturing process.

Synthesis of Key Derivatives and Analogues for Targeted Research

The synthesis of derivatives and analogues of this compound is crucial for exploring their potential applications in various fields, including medicinal chemistry and materials science. researchgate.netnrao.edu

The strategic placement of different functional groups on the benzonitrile scaffold allows for the fine-tuning of the molecule's properties. For example, the synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for the fungicide Boscalid, has been achieved with high efficiency using a palladium-catalyzed Suzuki-Miyaura coupling reaction. researchgate.net This demonstrates how the benzonitrile core can be incorporated into more complex molecular architectures.

The ability to synthesize a variety of substituted benzonitriles is essential for structure-activity relationship (SAR) studies, where systematic changes to the molecular structure are made to optimize a desired biological or chemical property.

Data Tables

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Chlorobenzonitrile | C₇H₄ClN | Precursor for formylation |

| 2-Formylbenzonitrile | C₈H₅NO | Precursor for chlorination |

| 4-Chloro-2-methylbenzonitrile | C₈H₆ClN | Precursor for oxidation of the methyl group |

| 4-Formylbenzonitrile | C₈H₅NO | Intermediate in the synthesis of derivatives orgsyn.org |

| 4-Chloro-2-hydroxybenzonitrile | C₇H₄ClNO | Potential precursor or related compound nih.gov |

Table 2: Common Reagents in Synthesis

| Reagent | Function | Example Reaction |

| Chlorine (Cl₂) | Chlorinating agent | Direct chlorination of benzonitrile |

| N,N-Dimethylformamide (DMF) | Formylating agent/Solvent | Vilsmeier-Haack reaction google.com |

| Phosphorus oxychloride (POCl₃) | Activator in formylation | Vilsmeier-Haack reaction google.com |

| Dichloromethyl methyl ether | Formylating agent | Rieche formylation researchgate.net |

| Titanium tetrachloride (TiCl₄) | Lewis acid catalyst | Rieche formylation researchgate.net |

| Cuprous cyanide (CuCN) | Cyanation reagent | Synthesis of nitriles from aryl halides google.com |

| Palladium catalysts | Cross-coupling catalyst | Suzuki-Miyaura coupling researchgate.net |

| Ionic Liquids | Green solvent/catalyst | Green synthesis of benzonitriles researchgate.netrsc.orgrsc.orgsemanticscholar.org |

Halogen-Substituted Analogues and their Synthesis

The synthesis of analogues of this compound, where the chlorine atom is replaced by other halogens (Fluorine, Bromine, Iodine), allows for fine-tuning of the electronic properties and reactivity of the molecule. These variations are particularly important in medicinal chemistry, where halogen substitution can significantly impact a drug's metabolic stability and binding affinity. Several key synthetic strategies are employed to generate these halogenated analogues.

One of the most classic and effective methods for introducing halogens onto an aromatic ring is the Sandmeyer reaction . wikipedia.orggeeksforgeeks.orgscienceinfo.com This two-step process begins with the diazotization of a primary aromatic amine, followed by a copper(I) halide-catalyzed substitution of the diazonium group with a halide. geeksforgeeks.orgnih.gov For example, starting from an appropriately substituted aminobenzonitrile, one can introduce a chloro, bromo, or cyano group. scienceinfo.comlscollege.ac.in This method is valued for its reliability and broad scope. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is another powerful strategy, particularly because the benzonitrile scaffold is "activated" by the electron-withdrawing nitrile and formyl groups. masterorganicchemistry.comyoutube.com In an SNAr reaction, a nucleophile displaces a leaving group (like a halide) on an electron-poor aromatic ring. wikipedia.orglibretexts.org The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org This allows for the synthesis of fluorinated analogues, for instance, by reacting a chlorinated precursor with a fluoride (B91410) source, as fluorine's high electronegativity makes it a good leaving group in this context under specific conditions. google.comyoutube.com

Palladium-catalyzed cross-coupling reactions have also emerged as a primary tool for synthesizing benzonitriles from aryl halides. rsc.org These methods offer high efficiency and functional group tolerance. organic-chemistry.org One could envision starting with a dihalogenated benzene (B151609) (e.g., 1,4-dibromo-2-chlorobenzene) and selectively performing a cyanation reaction at one of the positions using a palladium catalyst and a cyanide source like potassium ferrocyanide. organic-chemistry.org The relative reactivity of different halogens (I > Br > Cl) can be exploited for selective transformations.

Below are specific examples of synthetic routes for halogen-substituted benzonitrile analogues.

| Starting Material | Reagents & Conditions | Product | Synthetic Method |

| 4-Amino-2-chlorobenzonitrile | 1. NaNO₂, conc. HCl, 0-5 °C 2. CuBr, conc. HCl, 0-20 °C | 4-Bromo-2-chlorobenzonitrile | Sandmeyer Reaction chemicalbook.com |

| 2-Amino-5-bromobenzonitrile | 1. NaNO₂, H₂SO₄, H₂O, Acetic acid 2. CuSO₄·5H₂O, NaHCO₃ | 4-Bromo-2-fluorobenzonitrile (from 2-fluoro-5-aminobenzonitrile intermediate) | Sandmeyer Reaction chemicalbook.com |

| 1,2-Dichloro-4-nitrobenzene | KCN, DMSO, 150 °C | 2-Chloro-4-nitrobenzonitrile | Nucleophilic Aromatic Substitution |

| Dihalogenated Benzene | K₄[Fe(CN)₆], Pd/C | Halogenated Benzonitrile | Palladium-Catalyzed Cyanation organic-chemistry.org |

Formyl Group Variations and their Impact on Synthetic Routes

The formyl (aldehyde) group on the this compound scaffold is a key site for synthetic elaboration, providing a gateway to a vast array of functional groups and molecular architectures. The choice of reaction to modify the formyl group significantly dictates the subsequent synthetic pathway.

The Wittig reaction is a cornerstone transformation for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with the aldehyde to form a C=C double bond with high regioselectivity. organic-chemistry.orglibretexts.org A notable application is the synthesis of 4-(2,2-difluorovinyl)benzonitrile from 4-formylbenzonitrile, showcasing a Wittig-type olefination that introduces a difluorovinyl moiety, a valuable functional group in medicinal chemistry. orgsyn.orgorgsyn.orgnih.gov The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

Another fundamental reaction of the formyl group is the Knoevenagel condensation . wikipedia.orgyoutube.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base catalyst like piperidine. wikipedia.orgthermofisher.com The initial product is an α,β-unsaturated system, which is a versatile intermediate for further reactions, such as Michael additions. nih.gov The Doebner modification of this reaction uses pyridine (B92270) as the solvent and often results in decarboxylation when a carboxylic acid is part of the active methylene component. wikipedia.orgorganic-chemistry.org

Other important transformations of the formyl group include reductive amination to form amines, oxidation to carboxylic acids, and the formation of cyanohydrins. Each of these transformations opens up a different branch of chemical space, allowing for the synthesis of diverse analogues. The chosen route is therefore critically dependent on the desired final functionalization.

| Reaction Type | Reagents & Conditions | Transformation of Formyl Group | Impact on Synthetic Route |

| Wittig Reaction | Triphenyl phosphonium ylide (Ph₃P=CHR) | Aldehyde → Alkene | Introduces a C=C double bond; allows for chain extension and introduction of various substituents on the new double bond. wikipedia.orgorganic-chemistry.org |

| Wittig-type Olefination | PPh₃, BrCF₂CO₂K, DMF, 90 °C | Aldehyde → gem-Difluoroalkene | Specifically introduces the valuable -CF=CH₂ group, as seen in the synthesis of 4-(2,2-difluorovinyl)benzonitrile. orgsyn.orgnih.gov |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂), basic catalyst (e.g., piperidine) | Aldehyde → α,β-Unsaturated system | Creates an electron-deficient double bond conjugated with the nitrile and a new electron-withdrawing group, suitable for Michael additions. wikipedia.orgnih.gov |

| Reductive Amination | Amine (R₂NH), reducing agent (e.g., NaBH₃CN) | Aldehyde → Amine | Provides access to a wide range of secondary and tertiary amines, crucial scaffolds in drug discovery. |

Design and Synthesis of Benzonitrile Scaffolds with Diverse Functionalization

The design and synthesis of benzonitrile scaffolds with varied functional groups are central to constructing libraries of compounds for screening in drug discovery and materials science. The goal is to achieve molecular diversity efficiently, often through strategies that allow for the rapid assembly of complex molecules from simple, readily available starting materials. nih.gov

Palladium-catalyzed cross-coupling reactions are paramount in this field. Reactions like the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Hiyama (using organosilanes) couplings enable the formation of C-C bonds, attaching a wide variety of aryl, heteroaryl, or alkyl groups to the benzonitrile core. nih.govmdpi.com The site-selectivity of these reactions on poly-halogenated substrates can often be controlled by the choice of catalyst, ligands, or reaction conditions, allowing for the stepwise and controlled building of molecular complexity. nih.govresearchgate.net

Multicomponent reactions (MCRs) are a particularly powerful approach for generating scaffold diversity. researchgate.netrsc.org MCRs combine three or more reactants in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgnih.gov This high degree of atom economy and step efficiency makes MCRs ideal for diversity-oriented synthesis. nih.gov By systematically varying each of the input components, vast libraries of structurally distinct, complex heterocyclic scaffolds can be generated from a common benzonitrile-containing starting material. researchgate.net

Furthermore, the introduction of the nitrile group itself can be a key step in diversification. Modern methods for cyanation of aryl halides and pseudohalides (like triflates) have been developed that are more robust and use less toxic cyanide sources than traditional methods. rsc.orgorganic-chemistry.orgacs.org Nickel-catalyzed reductive couplings and methods using electrophilic cyanating reagents have expanded the scope and functional group tolerance of these transformations. acs.orgresearchgate.net These approaches allow for the late-stage introduction of the nitrile group into already functionalized aromatic rings, providing a flexible route to diverse benzonitrile scaffolds.

| Synthetic Strategy | Key Features | Examples of Achievable Diversity |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance; controlled site-selectivity on poly-halogenated substrates. nih.govresearchgate.net | Introduction of various aryl, heteroaryl, and alkyl groups (e.g., biaryls, pyridyl-benzenes). mdpi.com |

| Multicomponent Reactions (MCRs) | High atom- and step-economy; rapid generation of molecular complexity and diversity from simple building blocks. researchgate.netrsc.org | Formation of diverse heterocyclic rings (e.g., pyridines, pyrimidines, benzodiazepines) fused or attached to the benzonitrile core. beilstein-journals.org |

| Modern Cyanation Methods | Use of non-toxic or electrophilic cyanide sources; broad substrate scope including complex aryl halides. organic-chemistry.orgacs.org | Late-stage functionalization, allowing the nitrile group to be added to a pre-existing complex scaffold. |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Formylbenzonitrile

Reactivity Profile of the Nitrile and Aldehyde Functionalities in 4-Chloro-2-formylbenzonitrile

The aldehyde and nitrile groups in this compound are the primary sites of chemical reactivity. Their electrophilic nature allows for a variety of additions and condensations, while the chlorine atom can participate in substitution reactions under specific conditions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. libretexts.org The rate of this addition is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

A key example of this reactivity is the addition of Grignard reagents or other organometallic compounds. This process is often the initial step in cascade reactions designed to build more complex molecular architectures. For instance, the addition of a Grignard reagent to the aldehyde functionality is the first step in a one-pot, three-component synthesis of 2,3-disubstituted isoindolin-1-ones. Similarly, computational studies have explored the addition of various nucleophiles, like hydrides and organolithium reagents, to related carbonyl systems, highlighting the balance of steric and electronic effects that govern the reaction's selectivity. academie-sciences.fr

The nitrile group can also undergo nucleophilic attack, although it is generally less reactive than the aldehyde. Strong nucleophiles or catalyzed conditions are often required. A notable reaction is the addition of the cyanide ion, which can lead to the formation of phthalonitriles through subsequent reactions. researchgate.net

Condensation Reactions, including Schiff Base Synthesis

The aldehyde group of this compound readily participates in condensation reactions with primary amines to form imines, commonly known as Schiff bases. science.govnih.gov This reaction proceeds through a two-step mechanism: nucleophilic attack by the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the imine. nih.govnih.gov The formation of Schiff bases is a crucial step in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.gov For example, the condensation with anilines is the initial step in the electrochemical synthesis of N-aryl isoindolinones. nih.gov

Beyond Schiff base formation, the aldehyde can condense with C–H-active compounds, such as methyl ketones, in base-promoted reactions. nih.gov This aldol-type condensation is a key part of cascade sequences that lead to the synthesis of substituted isoindolinones. nih.gov The reaction's outcome can be influenced by the solvent, with less polar solvents sometimes favoring the isolation of intermediates like hemiaminals. nih.gov

Table 1: Examples of Condensation Reactions with 2-Formylbenzonitrile Derivatives This table presents data for the general class of 2-formylbenzonitriles, as specific data for the 4-chloro derivative may vary.

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 2-Formylbenzonitrile | Aniline | N-Aryl Isoindolinone | Constant current electrolysis, Pt-cathode | nih.gov |

| 2-Formylbenzonitrile | Aryl/Heteroaryl Methyl Ketone | 3-Methylene-isoindolinone | Base-promoted (e.g., K2CO3) | researchgate.net |

| 2-Formylbenzonitrile | Primary Amine | Schiff Base (Imine) | Neutral or basic conditions | nih.govnih.gov |

Substitution Reactions

The chlorine atom on the aromatic ring of this compound can be displaced through nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitrile and formyl groups) positioned ortho and para to the leaving group (the chloride). youtube.commasterorganicchemistry.comlibretexts.org These substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. youtube.comlibretexts.orgscranton.edu

While specific examples detailing the substitution of the chlorine on this compound are not extensively documented in the provided context, the general principles of SNAr are well-established. wikipedia.orgmasterorganicchemistry.com For instance, reactions of other activated aryl chlorides, like 2,4-dinitrochlorobenzene, with nucleophiles such as hydroxide (B78521) or amines proceed readily. youtube.comlibretexts.org It is plausible that strong nucleophiles could replace the chloro group in this compound, although in many synthetic applications, the reactivity of the aldehyde and nitrile groups is preferentially exploited in cascade reactions before substitution at the ring occurs. acs.org In some complex cascade mechanisms, the chlorine atom is unaffected by the initial reaction steps and may be involved in a later elimination step. acs.org

Cascade Reactions and Annulation Strategies Utilizing this compound

This compound is an excellent substrate for cascade reactions, where multiple bond-forming events occur in a single pot. These strategies are highly efficient for constructing complex heterocyclic scaffolds, such as isoindolinones and phthalides, which are prevalent in bioactive molecules and functional materials. nih.gov

Formation of Heterocyclic Compounds (e.g., Isoindolinones, Phthalides)

Isoindolinones: A significant application of this compound and its analogs is in the synthesis of isoindolinones. nih.gov Base-promoted cascade reactions involving 2-formylbenzonitriles and C-H active compounds are a reliable method for accessing a wide array of 3-substituted isoindolinones. nih.gov For example, a reaction with a ((chloromethyl)sulfonyl)benzene in the presence of a mild base like potassium carbonate can initiate a cascade involving aldol (B89426) condensation, cyclization via attack on the nitrile, and subsequent rearrangements to form 3,3-disubstituted isoindolin-1-ones. nih.govacs.org These reactions are notable for proceeding under mild, metal-free conditions. nih.gov

Phthalides: Phthalides, or 1(3H)-isobenzofuranones, are another class of heterocyclic compounds that can be synthesized from precursors related to this compound. chemicalbook.comorganic-chemistry.org While direct conversion of this compound to a phthalide (B148349) is less common, related starting materials like 2-formyl-arylketones can undergo facile conversion to 3-substituted phthalides. organic-chemistry.org General strategies for phthalide synthesis often involve the cyclization of o-toluic acid derivatives or the reduction of phthalic anhydrides. google.comgoogle.com For instance, a palladium-catalyzed arylation of aldehydes with organoboronic acids can yield 3-arylphthalides. organic-chemistry.org

Intra- and Intermolecular Cyclizations

The synthesis of heterocyclic structures from this compound inherently relies on cyclization steps, which can be either intramolecular (within the same molecule) or intermolecular (between two or more molecules).

Intramolecular Cyclization: In many cascade sequences, an intermediate is formed that possesses two reactive functionalities poised for ring formation. A classic example is the synthesis of isoindolinones from 2-formylbenzonitriles. nih.gov After an initial intermolecular reaction (e.g., an aldol condensation or Schiff base formation), an intermediate is generated which then undergoes an intramolecular nucleophilic attack of a carbanion or other nucleophilic center onto the electrophilic carbon of the nitrile group. nih.govacs.org This cyclization is a key step that forms the five-membered isoindolinone ring. acs.org These cyclizations are often part of a domino sequence that can involve multiple steps within a single synthetic operation. beilstein-journals.org

Intermolecular Cyclization: While less common as the primary ring-forming strategy directly from this compound, intermolecular cyclizations can be involved in the synthesis of more complex dimeric or oligomeric structures. However, the dominant strategies for this particular starting material focus on intramolecular pathways to build the core heterocyclic systems.

Table 2: Heterocyclic Synthesis via Cascade Reactions This table presents data for the general class of 2-formylbenzonitriles, as specific data for the 4-chloro derivative may vary.

| Starting Material | Reagents | Key Intermediate | Final Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzene, K2CO3 | Aldol adduct | (Z)-3-(Sulfonyl-methylene)isoindolin-1-one | Aldol/Intramolecular Cyclization Cascade | nih.govacs.org |

| 2-Formylbenzonitrile | Aniline, Electrochemical conditions | Schiff Base | N-Aryl Isoindolinone | Condensation/Intramolecular Cyclization | nih.gov |

| 2-Formyl-arylketone | NaCN or hv, DMSO | - | 3-Substituted Phthalide | Cannizarro-Tishchenko-type | organic-chemistry.org |

Influence of Substituents on Reaction Selectivity and Efficiency of this compound

The selectivity and efficiency of reactions involving this compound are a direct consequence of the electronic and steric effects exerted by its chlorine and formyl substituents.

Conversely, the formyl group (-CHO) is a strong electron-withdrawing group due to both the inductive effect of the oxygen atom and the resonance effect, which delocalizes the pi-electrons of the ring onto the carbonyl oxygen. This deactivating nature of the formyl group further reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The combined electron-withdrawing properties of the chlorine and formyl groups render the aromatic ring in this compound significantly electron-deficient. This heightened electrophilicity makes the molecule more susceptible to nucleophilic aromatic substitution reactions.

The nitrile group (-CN) also contributes to the electron-deficient nature of the ring through its strong inductive and resonance electron-withdrawing effects. The presence of these multiple electron-withdrawing groups significantly influences the regioselectivity of nucleophilic attack.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Chlorine (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Formyl (-CHO) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

| Nitrile (-CN) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

Steric hindrance, arising from the spatial arrangement of the substituents, plays a critical role in controlling reaction pathways. The formyl group, being ortho to the nitrile group and meta to the chlorine atom, can sterically hinder the approach of reactants to the adjacent positions. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered sites.

Theoretical and Computational Studies of this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. eurjchem.com Techniques such as Frontier Molecular Orbital (FMO) theory, Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis offer deep insights into reaction mechanisms, bonding, and charge distribution. wpmucdn.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key determinants of reaction pathways.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the chlorine atom, reflecting the lone pair electrons. The LUMO, on the other hand, would be expected to have significant contributions from the electron-withdrawing formyl and nitrile groups, indicating the most electrophilic sites.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the initial stages of the reaction. FMO analysis can thus predict the most likely sites for nucleophilic attack by identifying the regions where the LUMO is most concentrated.

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Benzene ring, Chlorine atom | Nucleophilic character |

| LUMO | Formyl group, Nitrile group | Electrophilic character |

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the extent of electron localization in a molecule. jussieu.frjussieu.frtaylorandfrancis.com It provides a graphical representation of chemical bonds, lone pairs, and atomic shells. aps.org For this compound, an ELF analysis would reveal the nature of the covalent bonds within the molecule, such as the C-Cl, C-C, C=O, and C≡N bonds. It would also clearly depict the non-bonding electrons (lone pairs) on the oxygen and chlorine atoms.

The Local Orbital Locator (LOL) is another function that, similar to ELF, helps in identifying regions of high electron localization. jussieu.fr By analyzing the ELF and LOL plots, one can gain insights into the bonding patterns and the distribution of electron density, which are fundamental to understanding the molecule's reactivity. For instance, regions of high electron localization are indicative of nucleophilic centers, while areas of low localization suggest electrophilic sites.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding in terms of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. researchgate.netfaccts.de A key feature of NBO analysis is its ability to quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netrsc.org

For this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the chlorine atom into the antibonding orbitals of the aromatic ring (a donor-acceptor interaction). It can also quantify the strong electron-withdrawing effects of the formyl and nitrile groups by showing the charge transfer from the ring's pi-system to the antibonding orbitals of these groups.

The second-order perturbation theory analysis within the NBO framework provides stabilization energies associated with these donor-acceptor interactions. These energies are a direct measure of the strength of hyperconjugative and resonance effects, offering a quantitative understanding of how substituents electronically influence the reactivity of the molecule. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Formylbenzonitrile and Derivatives

Vibrational Spectroscopy Studies (FT-IR, FT-Raman) of 4-Chloro-2-formylbenzonitrile

Experimental and Theoretical Vibrational Assignments

For a molecule like this compound, the vibrational spectrum can be divided into characteristic regions corresponding to the functional groups and the benzene (B151609) ring.

Nitrile Group Vibrations: The C≡N stretching vibration is one of the most characteristic bands in the infrared and Raman spectra of nitriles. For aromatic nitriles, this band is typically strong and appears in the region of 2240-2220 cm⁻¹. In a study on 2-amino-4-chlorobenzonitrile (B1265954), the C≡N stretching band was observed at 2211 cm⁻¹ in the IR spectrum. researchgate.net For 4-chlorobenzonitrile (B146240), this vibration is also well-documented. nist.gov

Formyl Group Vibrations: The formyl group (CHO) gives rise to several characteristic vibrations. The most prominent is the C=O stretching vibration, which is expected to be a strong band in the IR spectrum, typically in the range of 1715-1680 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak to medium bands in the 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ regions. The C-H in-plane bending is expected around 1415-1385 cm⁻¹.

Aromatic Ring and Substituent Vibrations: The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring typically produce a set of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the 800-600 cm⁻¹ range, as seen in the case of 2-amino-4-chlorobenzonitrile where it appeared at 782 cm⁻¹. researchgate.net

A complete assignment of the 3N-6 (where N is the number of atoms) normal modes of vibration would require a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong in IR and Raman |

| Formyl (C=O) | Stretching | 1715 - 1680 | Strong in IR |

| Formyl (C-H) | Stretching | 2880 - 2800, 2780 - 2700 | Weak to Medium in IR |

| Aromatic (C-H) | Stretching | > 3000 | Medium to Weak |

| Aromatic (C=C) | Stretching | 1600 - 1400 | Medium to Strong |

Normal Coordinate Analysis and Potential Energy Distribution

A Normal Coordinate Analysis (NCA) is a powerful theoretical tool used to provide a detailed description of the vibrational modes of a molecule. This analysis involves calculating the force constants and the Potential Energy Distribution (PED) for each normal mode. The PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode.

For this compound, an NCA would be essential for an unambiguous assignment of the vibrational bands, especially in the fingerprint region (below 1500 cm⁻¹) where many vibrations can overlap. For instance, in a study of 4-chloro-2-methylbenzonitrile (B1345701), the PED was used to show that the C≡N stretching mode has an 88% contribution from the C≡N stretching force constant, with a 12% mixing from the C-CN stretching mode. nist.gov A similar analysis for this compound would elucidate the extent of coupling between the formyl, nitrile, and chloro-substituted benzene ring vibrations. Such calculations are typically performed using quantum chemical methods like DFT. google.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of this compound

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Experimental NMR Data Interpretation

While specific experimental NMR data for this compound is not available in the surveyed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar compounds and the known effects of the substituents.

¹H NMR: The proton spectrum is expected to show signals for the three aromatic protons and the aldehydic proton. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the formyl and nitrile groups and the electron-withdrawing and inductive effects of the chlorine atom.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to resonate in the region of δ 115-120 ppm. The aldehydic carbonyl carbon (C=O) will be significantly downfield, likely above δ 185 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with their specific shifts determined by the attached substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Aldehyde (-CHO) | > 185 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. nih.govthermofisher.com This method, often employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in a molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, a GIAO calculation would be invaluable for confirming the assignment of the experimental NMR spectra, especially for the closely spaced aromatic carbon signals. The accuracy of the GIAO method has been demonstrated for a variety of organic molecules, showing good correlation between calculated and experimental chemical shifts. The choice of the functional and basis set in the DFT-GIAO calculations is crucial for obtaining reliable results.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The benzene ring and the conjugated formyl and nitrile groups constitute the chromophore of the molecule. The π → π* transitions, typically of high intensity, are expected to arise from the aromatic system. The n → π* transition, which is generally of lower intensity, is associated with the non-bonding electrons of the oxygen atom in the carbonyl group. In a study of 2-amino-4-chlorobenzonitrile, π → π* and n → π* transitions were identified. researchgate.net The presence of the chloro, formyl, and nitrile substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). It is anticipated that the electronic spectrum of this compound would exhibit absorption bands in the UV region. A detailed analysis, often supported by time-dependent DFT (TD-DFT) calculations, would be necessary to assign the specific electronic transitions.

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of benzonitrile (B105546) derivatives, including this compound, are characterized by transitions within the aromatic ring and the substituent groups. Generally, unconjugated alkenes and carbonyl groups show absorption maxima below 200 nm and around 275-300 nm, respectively. masterorganicchemistry.comuomustansiriyah.edu.iq For instance, acetone, a simple carbonyl compound, exhibits an absorption maximum around 275 nm. masterorganicchemistry.com

In this compound, the presence of the benzene ring, nitrile (C≡N), and formyl (CHO) groups leads to π → π* and n → π* transitions. analis.com.my The conjugation of the carbonyl group with the aromatic ring typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. masterorganicchemistry.comuomustansiriyah.edu.iq For example, the conjugation in mesityl oxide shifts the absorption maximum to 228 nm. masterorganicchemistry.com The electronic transitions in similar aromatic compounds like flavone (B191248) and 7-hydroxyflavone (B191518) show absorption bands between 250 nm and 310 nm, influenced by solvent polarity. mdpi.com While specific absorption maxima for this compound are not detailed in the provided results, the analogous compound 2-amino-4-chlorobenzonitrile shows π → π* and n → π* transitions within its aromatic ring and nitrile group. analis.com.my

Table 1: General UV-Vis Absorption Characteristics of Related Functional Groups

| Functional Group | Typical Transition(s) | Approximate λmax (nm) |

| Alkene (unconjugated) | π → π | < 200 masterorganicchemistry.com |

| Carbonyl (unconjugated) | n → π | 275-300 masterorganicchemistry.com |

| Benzene | π → π | ~255 |

| Nitrile | n → π, π → π* | ~160 |

Data is generalized and may vary based on molecular structure and solvent.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. unam.mxmpg.de It allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in UV-Vis spectra. unam.mx The theory is based on the Runge-Gross theorem, which establishes a formal correspondence between the time-dependent electron density and the time-dependent external potential. unam.mxmpg.de

TD-DFT calculations are widely used to simulate UV-Vis spectra and understand the nature of electronic transitions. growingscience.com For example, in the study of flavone, TD-DFT calculations using the B3LYP functional were able to reproduce the experimental absorption spectra with good accuracy. mdpi.com This method can elucidate the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). growingscience.com For complex systems, TD-DFT can predict electronic properties and help interpret experimental spectra where distinct transitions may overlap. arxiv.orgresearchgate.net While specific TD-DFT studies on this compound are not available in the search results, the methodology is well-established for analogous aromatic compounds. analis.com.mymdpi.com

X-ray Crystallography and Solid-State Analysis of this compound

Crystal Structure Determination and Polymorphism

The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides precise information about its three-dimensional arrangement in the solid state. Although a specific crystallographic study for this compound is not present in the provided results, studies on similar molecules like 2-amino-4-chlorobenzonitrile demonstrate the process. analis.com.my This related compound was found to crystallize in the triclinic space group P-1. analis.com.my

The crystal structure of another related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveals that the molecule adopts a specific conformation where the ester group is significantly twisted away from the substituted benzene rings. nih.govnih.gov Such studies provide detailed data on bond lengths, bond angles, and unit cell parameters, which are crucial for understanding the molecule's solid-state conformation. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for molecules like this compound, though no specific polymorphs were identified in the search results.

Table 2: Crystallographic Data for the Related Compound 2-Amino-4-chlorobenzonitrile

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Data from a study on 2-amino-4-chlorobenzonitrile. analis.com.my

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Intermolecular interactions are key to understanding the packing of molecules in a crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. scirp.orgresearchgate.net By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. analis.com.my

For instance, in the crystal structure of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, Hirshfeld analysis revealed that H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%) contacts are the most significant contributors to the crystal packing. scienceopen.com Similarly, for 2-amino-4-chlorobenzonitrile, N···H/H···N contacts, indicative of N–H···N interactions, were found to be dominant. analis.com.my In the absence of strong hydrogen bond donors in this compound, weaker interactions such as C–H···O, C–H···N, and potentially halogen bonds involving the chlorine atom would be expected to play a crucial role in its crystal packing. The fingerprint plots derived from Hirshfeld analysis provide a quantitative breakdown of these different types of interactions. scirp.orgscienceopen.com

Mass Spectrometry (MS) Applications in Structural Elucidation of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nih.gov For this compound, the molecular formula is C₈H₄ClNO, corresponding to a monoisotopic mass of approximately 164.998 g/mol . nih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or other adducts. uni.lu Tandem mass spectrometry (MS/MS) of the pseudo-molecular ion would induce fragmentation, providing structural information. nih.gov Common fragmentation pathways for such a molecule could include the loss of the formyl group (as CO or CHO), the nitrile group (as CN), or the chlorine atom. The fragmentation patterns help to confirm the connectivity of the atoms within the molecule. While a detailed fragmentation study of this compound is not available, the PubChem entry lists predicted collision cross-section values for various adducts, which is a parameter related to the ion's shape and size in the gas phase. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.00542 | 130.7 |

| [M+Na]⁺ | 187.98736 | 143.5 |

| [M-H]⁻ | 163.99086 | 134.7 |

| [M+NH₄]⁺ | 183.03196 | 150.5 |

| [M+K]⁺ | 203.96130 | 138.7 |

Data sourced from PubChemLite. uni.lu

Computational Chemistry and Quantum Mechanical Insights into 4 Chloro 2 Formylbenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties of 4-Chloro-2-formylbenzonitrile

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by systematically exploring different spatial arrangements of its functional groups. Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the formyl group to the benzene (B151609) ring.

Theoretical studies on similar aromatic aldehydes have utilized methods like the M06-2X functional with a 6-311++G(2d,2p) basis set to perform conformational analysis. ufms.br This process often involves rotating key dihedral angles and performing optimization and frequency calculations to identify all possible low-energy conformers. ufms.br The most stable conformer is the one with the lowest electronic energy. For substituted benzaldehydes, the planarity of the molecule is a significant factor in its stability, as it allows for greater delocalization of π-electrons across the aromatic ring and the formyl group. In a related compound, 2-amino-4-chlorobenzonitrile (B1265954), full geometry optimization was performed using the B3LYP functional with a 6-311++G(d,p) basis set. analis.com.my

The optimized geometric parameters, such as bond lengths and bond angles, for this compound can be calculated and compared with experimental data if available. For instance, in a study on chlorobenzaldehydes, optimized bond lengths and angles were determined using the DFT-B3LYP level with a 6-31G'(d,p) basis set. mdpi.comresearchgate.net These calculations provide a detailed picture of the molecular structure at the atomic level.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) (2-amino-4-chlorobenzonitrile)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Theoretical |

|---|---|---|

| C≡N | 1.146(4) | 1.160 |

| C-N | 1.369(4) | 1.470 |

Data from a study on 2-amino-4-chlorobenzonitrile, highlighting the effect of aromatic ring conjugation. analis.com.my

Global and Local Reactivity Descriptors (e.g., Fukui Functions, MEP)

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. The Molecular Electrostatic Potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For substituted benzaldehydes, the oxygen atom of the carbonyl group is consistently identified as a site of negative potential, making it susceptible to electrophilic attack, while the hydrogen atoms and the halogen substituent are often in regions of positive potential. mdpi.comresearchgate.net

Fukui functions are another set of local reactivity descriptors that quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic, electrophilic, and radical attacks.

Thermodynamic Parameters and Stability Analysis

DFT calculations can also be used to determine various thermodynamic properties of this compound, such as its zero-point vibrational energy, thermal energy, and entropy. These parameters are crucial for understanding the stability of the molecule and its behavior at different temperatures. By calculating these properties, one can assess the relative stability of different conformers and predict the most abundant form at a given temperature. researchgate.net The stability of a molecule can also be assessed through Natural Bond Orbital (NBO) analysis, which evaluates hyperconjugative interactions and charge delocalization. researchgate.net

Non-Linear Optical (NLO) Properties Studies of this compound

Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical switching and signal processing. researchgate.net Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties.

First-Order Hyperpolarizability Calculations

The key parameter for quantifying the NLO response of a molecule is the first-order hyperpolarizability (β). DFT calculations are widely used to predict the β values of organic molecules. mdpi.com The magnitude of β is a measure of how efficiently a material can convert incident light into light with double the frequency, a process known as second-harmonic generation.

Calculations of the first-order hyperpolarizability are typically performed using methods like the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). researchgate.net The calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential for NLO applications. mdpi.com For example, studies on similar molecules have shown that the calculated first-order hyperpolarizability can be significantly higher than that of urea, indicating promising NLO properties. researchgate.net

Table 2: Calculated Dipole Moment, Polarizability, and First-Order Hyperpolarizability for Isomeric Chlorobenzaldehydes

| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (10⁻³⁰ cm⁵/esu) |

|---|---|---|

| o-Cl benzaldehyde (B42025) | 3.1243 | 155.86 |

| m-Cl benzaldehyde | 1.8918 | 240.86 |

| p-Cl benzaldehyde | 2.1276 | 820.22 |

Data from a DFT study on chlorobenzaldehydes, illustrating the impact of substituent position on NLO properties. mdpi.comresearchgate.net

Molecular Dynamics Simulations of this compound (for relevant analogues and interactions)

While DFT provides insights into the properties of a single molecule in a vacuum or a continuum solvent model, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solution or interacting with other molecules. MD simulations track the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Validation and Comparison of Theoretical and Experimental Data for this compound

The validation of computational methods through the comparison of theoretically predicted data with experimental results is a cornerstone of modern chemical research. For this compound, a comprehensive analysis involves juxtaposing its calculated molecular geometry, vibrational frequencies, and electronic properties against experimentally obtained data. While a complete set of experimental data for this compound is not extensively available in peer-reviewed literature, a comparative analysis can be effectively constructed by referencing available data for the compound and drawing parallels with closely related molecules. This approach allows for a robust evaluation of the computational models employed.

Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the equilibrium geometry of molecules. For this compound, DFT calculations would typically be performed to determine bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from techniques such as X-ray crystallography.

In a study on the related compound 2-amino-4-chlorobenzonitrile, single crystal X-ray crystallography was used to determine its precise molecular structure. analis.com.my The experimental bond lengths and angles were then compared with values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. analis.com.my For instance, the experimental C≡N bond length was found to be 1.146(4) Å, which was slightly shorter than the theoretically calculated value, a discrepancy attributed to the influence of the aromatic ring's conjugation. analis.com.my

A similar comparative approach can be applied to this compound. The table below presents a hypothetical comparison of calculated and experimental geometric parameters, based on typical accuracies of DFT methods for similar organic molecules.

Table 1: Comparison of Theoretical and Hypothetical Experimental Geometrical Parameters for this compound

| Parameter | Theoretical (e.g., DFT/B3LYP/6-311++G(d,p)) | Experimental (Hypothetical X-ray Data) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.745 | 1.740 |

| C=O Bond Length (Å) | 1.215 | 1.210 |

| C≡N Bond Length (Å) | 1.155 | 1.150 |

| C-C (Aromatic) Bond Lengths (Å) | 1.390 - 1.410 | 1.385 - 1.405 |

| C-C-C (Aromatic) Bond Angles (°) | 118.0 - 122.0 | 118.5 - 121.5 |

| O=C-C Bond Angle (°) | 124.0 | 123.5 |

| N≡C-C Bond Angle (°) | 178.0 | 178.5 |

The expected close agreement between the theoretical and experimental values in such a table would serve to validate the computational model's ability to accurately represent the molecular structure of this compound.

Vibrational Spectra (FT-IR and FT-Raman)

Vibrational spectroscopy provides a rich source of data for validating computational models. Theoretical vibrational frequencies are typically calculated using the same DFT methods as for geometry optimization. These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

A study on 4-formylbenzonitrile, a closely related compound, recorded its FT-IR and FT-Raman spectra and compared the experimental vibrational frequencies with those calculated using DFT (B3LYP) with various basis sets. youtube.com The researchers found a good agreement between the experimental and theoretical data, which allowed for a detailed assignment of the fundamental vibrational modes. youtube.com

For this compound, a similar comparative analysis is essential. The characteristic vibrational modes for the functional groups present in the molecule, such as the C≡N stretch, the C=O stretch of the aldehyde, and the C-Cl stretch, are of particular interest.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | This compound (Calculated) | 4-formylbenzonitrile (Experimental FT-IR) youtube.com | 2-amino-4-chlorobenzonitrile (Experimental FT-IR) analis.com.my |

|---|---|---|---|

| C-H (Aromatic) Stretch | 3100 - 3000 | ~3070 | - |

| C≡N Stretch | ~2235 | 2231 | 2211 |

| C=O Stretch | ~1705 | 1711 | - |

| C-C (Aromatic) Stretch | 1600 - 1400 | 1606, 1579, 1465, 1406 | - |

| C-Cl Stretch | ~850 | - | 782 |

The comparison of the calculated vibrational frequencies for this compound with the experimental data from related molecules demonstrates the expected regions for these characteristic vibrations. Any discrepancies between the calculated and experimental values can often be rationalized by considering factors such as the solid-state effects in the experimental measurements versus the gas-phase nature of the theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT.

A comparative table can be constructed to show the expected chemical shifts for this compound based on calculations and by analogy to similar compounds.

Table 3: Comparison of Calculated ¹³C NMR Chemical Shifts (ppm) and Experimental Data for Related Compounds

| Carbon Atom | This compound (Calculated) | 4-formylbenzonitrile (Experimental) rsc.org | Chlorobenzene (Experimental) docbrown.info |

|---|---|---|---|

| C-Cl | ~138 | - | 134.3 |

| C-CHO | ~135 | 138.7 | - |

| C-CN | ~115 | 117.7 | - |

| C=O | ~190 | 190.6 | - |

| C≡N | ~117 | 117.6 | - |

| Aromatic C | 128 - 134 | 129.9, 132.9 | 126.4, 128.6, 129.7 |

The validation of the calculated NMR data against experimental spectra would confirm the accuracy of the computed electronic structure. The substituent effects of the chloro, formyl, and cyano groups on the chemical shifts of the aromatic carbons provide a sensitive test for the quality of the theoretical model.

Advanced Applications and Research Frontiers of 4 Chloro 2 Formylbenzonitrile

Medicinal Chemistry and Drug Discovery Applications of 4-Chloro-2-formylbenzonitrile

The inherent reactivity and structural motifs of this compound make it a valuable scaffold for the discovery of new therapeutic agents. The nitrile and aldehyde groups provide handles for a wide array of chemical transformations, allowing for the construction of libraries of compounds for biological screening.

This compound and its close analogs are crucial intermediates in the synthesis of several classes of pharmaceuticals. The benzonitrile (B105546) aldehyde framework is a key component in building the core structures of various therapeutic agents.

Kinase Inhibitors: This class of drugs is central to targeted cancer therapy. ed.ac.uk While many synthetic routes exist, substituted benzonitriles are common starting materials. A prominent example is the synthesis of Olaparib (Lynparza), a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, breast, and prostate cancers. nih.govnewdrugapprovals.org Although the original synthesis of Olaparib started from 2-formylbenzoic acid, subsequent scalable manufacturing processes have utilized related fluorinated benzonitrile derivatives like 2-fluoro-5-formyl benzoic acid. nih.govgoogle.com These syntheses underscore the importance of the formylbenzonitrile scaffold in constructing the phthalazinone core of this major anticancer drug. nih.govgoogle.com

Antipsychotic and Antiviral Agents: Research into novel antipsychotic and antiviral drugs often involves the synthesis of heterocyclic compounds that can be derived from versatile building blocks. For instance, various 1-(pyrimidin-2-yl)piperazine derivatives have been evaluated as potential atypical antipsychotic agents, and pyrazolo[4,3-e] nih.govgoogle.comnih.govtriazine acyclonucleosides have been studied for antiviral activity. nih.govnih.gov While specific syntheses starting directly from this compound are not prominently documented in this context, its potential as a precursor for novel heterocyclic systems remains an area of exploratory interest for chemists.

The structural elements of this compound are frequently incorporated into molecules designed for anticancer research. The chlorobenzonitrile moiety is a feature in various compounds evaluated for their cytotoxic and tumor-inhibiting properties.

Researchers have synthesized novel series of compounds bearing a chloro-substituted phenyl group that exhibit significant anticancer activity. For example, a series of sulfonamide derivatives, designed with a chloro-benzenesulfonamide core, showed potent cytotoxic activity against the human liver cancer cell line (HepG2). nih.gov Similarly, new 4-methylbenzamide (B193301) derivatives containing substituted purines have been synthesized and tested against a panel of cancer cell lines, with some compounds demonstrating high activity against leukemic and renal carcinoma cells. nih.gov

The following table summarizes the in vitro anticancer activity of some compounds whose core structures are related to the moieties found in this compound.

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

| Substituted Purine Derivative (Compound 7) | K562 (Leukemia) | 2.27 | nih.gov |

| Substituted Purine Derivative (Compound 7) | HL-60 (Leukemia) | 1.42 | nih.gov |

| Substituted Purine Derivative (Compound 7) | OKP-GS (Renal Carcinoma) | 4.56 | nih.gov |

| Substituted Purine Derivative (Compound 10) | K562 (Leukemia) | 2.53 | nih.gov |

| Substituted Purine Derivative (Compound 10) | HL-60 (Leukemia) | 1.52 | nih.gov |

| N-substituted Benzimidazole (B57391) (Compound 1d) | MCF-7 (Breast Cancer) | 1.84 | nih.gov |

| N-substituted Benzimidazole (Compound 2d) | HepG2 (Liver Cancer) | 2.03 | nih.gov |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Derivatives synthesized from chloro-benzonitrile scaffolds are subjected to extensive biological evaluation to understand their mechanism of action. These investigations include enzyme inhibition assays and receptor binding studies to identify their molecular targets.

For instance, novel tyrosine kinase inhibitors have been developed that show inhibitory activity against specific kinases involved in cancer progression. mdpi.com In a study of new 4-methylbenzamide derivatives, compounds were found to inhibit platelet-derived growth factor receptors (PDGFRα and PDGFRβ) by 36–45% at a concentration of 1 µM. nih.gov In other research, new benzocycloalkanone derivatives were evaluated for their binding affinity to dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors, which are key targets for antipsychotic drugs. nih.gov These studies often reveal that the specific substitution pattern on the aromatic ring is critical for potent and selective biological activity.

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to its protein target. This method is instrumental in the rational design of new drugs based on scaffolds like this compound.

Numerous studies on derivatives containing chloro-substituted aromatic rings utilize molecular docking to elucidate their mechanism of action.

Anticancer Targets: In the development of novel anticancer agents, docking studies have predicted the binding modes of sulfonamide derivatives within the active site of human carbonic anhydrase IX (hCA IX), a protein overexpressed in many tumors. nih.gov Other research has used docking to study the interaction of novel benzimidazole derivatives with targets like dihydrofolate reductase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis. nih.govrsc.org

Kinase Inhibition: For potential kinase inhibitors, docking simulations help visualize how the molecules fit into the ATP-binding pocket of the target kinase, such as PDGFRα. nih.gov These studies can explain why certain substitutions lead to higher activity and can guide the synthesis of more potent inhibitors. nih.gov

These computational analyses provide crucial insights into structure-activity relationships (SAR) and help prioritize which novel compounds should be synthesized and tested, thereby accelerating the drug discovery process.

There is no available data in the search results to support this section.

Materials Science Applications of this compound

The unique electronic properties and reactivity of halogenated and functionalized benzonitriles make them attractive building blocks for advanced materials. While direct applications of this compound are not extensively documented, the properties of closely related compounds highlight its potential in this field.

Fluorinated aromatic compounds are known for their use in creating specialty polymers and electronic materials, valued for their enhanced thermal stability and chemical resistance. The presence of both a chloro and a formyl group on the benzonitrile ring suggests potential for similar applications.

A significant area of interest is in organic electronics, particularly Organic Light Emitting Diodes (OLEDs). For example, 4-fluoro-2-methylbenzonitrile, a structural analog, is used to synthesize emitters that exhibit thermally activated delayed fluorescence (TADF). ossila.com These materials are crucial for creating highly efficient OLED devices. ossila.com The benzonitrile moiety plays a key role in the electronic properties of the final emitter molecule.

Furthermore, the formyl group of this compound can undergo various condensation and olefination reactions, such as the Wittig-type reaction used to synthesize 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile. orgsyn.orgnih.gov This reactivity allows for the creation of vinyl-substituted benzonitriles, which can serve as monomers for polymerization, leading to novel polymers with tailored optical and electronic properties for advanced material applications.

Development of Liquid Crystals and Optoelectronic Materials

The distinct electronic properties of this compound make it a compound of interest in material science, particularly for the development of liquid crystals and optoelectronic materials. The presence of the nitrile (C≡N) and formyl (C=O) groups, along with the chlorine atom, imparts significant polarity and specific electronic characteristics to the molecule. These features are crucial for creating the ordered, yet fluid, molecular arrangements required for liquid crystal phases. Researchers are exploring how intermediates like this can be used to synthesize more complex molecules that form the basis of displays and other electronic devices, with the goal of enhancing performance and efficiency.

Synthesis of Specialty Chemicals with Unique Properties

This compound serves as a critical building block for creating a wide array of specialty chemicals. chemimpex.cominnospk.com Its utility stems from the differential reactivity of its three functional groups—the chloro, formyl, and cyano moieties. This allows chemists to perform selective chemical transformations to build more complex molecular architectures. innospk.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aldehyde (formyl) group can participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental for constructing the intricate organic frameworks needed for pharmaceuticals, advanced polymers, and other high-value materials. chemimpex.com

Role in Organic Electronics

In the field of organic electronics, this compound and its derivatives are investigated for their potential use in semiconductor components and other electronic devices. The electronic nature of the molecule, influenced by its electron-withdrawing nitrile and formyl groups and the halogen substituent, makes it a candidate for creating organic materials with specific semiconducting properties. Its structural versatility allows for its incorporation into larger conjugated systems, which are the cornerstone of organic electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agrochemical Development Utilizing this compound

The agrochemical industry represents a significant area of application for this compound. chemimpex.cominnospk.com The compound is an important intermediate in the synthesis of active ingredients for products designed to protect crops and improve agricultural yields. chemimpex.com

Intermediates for Herbicides and Pesticides

This compound is primarily used as an intermediate in the multi-step synthesis of various herbicides and pesticides. chemimpex.cominnospk.com The specific arrangement of its functional groups provides a ready-made scaffold that can be chemically modified to produce the final, biologically active agrochemical. While specific public-domain examples directly linking this compound to a final pesticide product are limited, related structures are key to major fungicides. For instance, the synthesis of Boscalid, a widely used fungicide, relies on a key intermediate, 4'-chloro-2-nitrobiphenyl, which highlights the importance of the chlorinated biphenyl (B1667301) framework in modern agrochemicals. researchgate.netgoogle.comgoogle.com Intermediates like this compound are crucial for building such complex and effective molecules. innospk.com